![molecular formula C27H27FN6O2 B12428144 Mnk/pim-IN-1](/img/structure/B12428144.png)
Mnk/pim-IN-1
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Overview
Description
Mnk/pim-IN-1 is a novel dual inhibitor targeting both MAP kinase-interacting serine/threonine-protein kinase (MNK) and proviral integration site for Moloney murine leukemia virus (PIM) pathways. This compound has shown significant potential in the treatment of acute myeloid leukemia by inhibiting the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mnk/pim-IN-1 involves pharmacophore modeling studies on co-crystallized ligands of MNK-2 and PIM-2 enzyme crystal structures. The essential features required for the identification of potential dual inhibitors were determined and screened against a library of natural products . The matched natural molecules were docked into the binding sites of MNK-2 and PIM-2 enzymes, and compounds with high docking scores were further subjected to MM-GBSA calculations and ADME prediction .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using the optimized synthetic routes identified through pharmacophore modeling and molecular docking studies. The production process would include the purification and characterization of the compound to ensure its efficacy and safety for therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Mnk/pim-IN-1 undergoes various chemical reactions, including phosphorylation and inhibition of kinase activity. These reactions are crucial for its function as a dual inhibitor of MNK and PIM kinases .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include natural products from the ZINC database, co-crystallized ligands, and various solvents and catalysts required for molecular docking and pharmacophore modeling .
Major Products Formed: The major products formed from the reactions involving this compound are the phosphorylated and inhibited forms of MNK and PIM kinases, which lead to the suppression of cancer cell proliferation .
Scientific Research Applications
Introduction to MNK/PIM-IN-1
This compound is a compound that serves as a dual inhibitor of the MNK and PIM kinases, which are serine/threonine kinases involved in various signaling pathways related to cancer progression. The development and application of this compound have garnered significant interest due to its potential therapeutic effects against malignancies, particularly in hematological cancers such as acute myeloid leukemia and prostate cancer. This article explores the applications of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Inhibition of Kinase Activity
MNK and PIM kinases play critical roles in cell survival and proliferation. MNK kinases are known to regulate the translation of specific mRNAs that promote oncogenesis, while PIM kinases contribute to anti-apoptotic signaling pathways. By inhibiting both kinases, this compound disrupts these pathways, leading to increased apoptosis in cancer cells.
Synergistic Effects
Studies have shown that the dual inhibition of MNK and PIM kinases can have synergistic effects on cancer cells. For instance, in vitro experiments demonstrated that this compound enhances the cytotoxic effects of traditional chemotherapeutics like cisplatin and epirubicin, suggesting a potential for combination therapy approaches in clinical settings .
Efficacy in Cancer Models
Numerous preclinical studies have evaluated the efficacy of this compound across various cancer models:
- Acute Myeloid Leukemia : Inhibition of both MNK-2 and PIM-2 has shown promise in reducing cell proliferation and enhancing apoptosis in acute myeloid leukemia cell lines. Molecular docking studies identified several natural compounds with similar inhibitory profiles, indicating a broader applicability for dual kinase inhibitors .
- Prostate Cancer : Research utilizing mouse models has demonstrated that this compound significantly inhibits tumor growth by disrupting PIM signaling pathways. The use of monoclonal antibodies specific to PIM-1 further corroborated the therapeutic potential of targeting this kinase in prostate cancer .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the interactions between this compound and its target kinases. These simulations provide insights into binding affinities and stability, reinforcing the compound's potential as a robust therapeutic agent .
Case Study 1: Acute Myeloid Leukemia
A study focused on the discovery of natural products as dual inhibitors highlighted three promising compounds with superior binding affinities for MNK-2 and PIM-2. These compounds were subjected to rigorous molecular docking and dynamics simulations, confirming their potential as effective inhibitors against both targets .
Case Study 2: Prostate Cancer Treatment
In vivo experiments involving mice treated with this compound showed significant tumor regression in prostate cancer models. The compound not only inhibited tumor growth but also enhanced the efficacy of standard chemotherapy drugs when used in combination .
Applications Summary Table
Application Area | Details |
---|---|
Cancer Type | Acute Myeloid Leukemia, Prostate Cancer |
Mechanism of Action | Dual inhibition of MNK and PIM kinases leading to increased apoptosis and reduced cell survival |
Preclinical Findings | Significant reduction in tumor growth; enhanced efficacy with standard chemotherapeutics |
Molecular Studies | Molecular docking and dynamics simulations confirm binding affinities |
Potential Clinical Use | Combination therapy with existing chemotherapeutic agents |
Mechanism of Action
Mnk/pim-IN-1 exerts its effects by inhibiting the activity of MNK and PIM kinases. These kinases play crucial roles in cell proliferation, survival, and resistance to tyrosine kinase inhibitors . By inhibiting these kinases, this compound suppresses the growth and proliferation of cancer cells. The molecular targets of this compound include the ATP-binding sites of MNK-2 and PIM-2 enzymes, where it binds and inhibits their activity .
Comparison with Similar Compounds
Mnk/pim-IN-1 is unique in its dual inhibition of both MNK and PIM kinases, which sets it apart from other kinase inhibitors that typically target only one kinase pathway . Similar compounds include other dual inhibitors identified through pharmacophore modeling and molecular docking studies, such as ZINC000085569211, ZINC000085569178, and ZINC000085569190 . These compounds also exhibit high docking scores and binding free energies with MNK-2 and PIM-2 enzymes .
Biological Activity
Mnk/pim-IN-1 is a compound that has garnered attention in cancer research due to its dual inhibition of MNK (MAP kinase-interacting serine/threonine-protein kinase) and PIM (proviral integration site for Moloney murine leukemia virus) kinases. Both MNK and PIM kinases play crucial roles in cell proliferation and survival, particularly in various malignancies. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of MNK and PIM Kinases
MNK Kinases : MNK1 and MNK2 are serine/threonine kinases that regulate protein synthesis by phosphorylating eIF4E, a critical factor in the initiation of translation. MNK1 is activated by ERK and p38 MAP kinases, while MNK2 has a higher basal activity and is primarily regulated by ERK1/2. Dysregulation of these kinases is linked to various cancers, including prostate and lung cancer .
PIM Kinases : The PIM family consists of three kinases (PIM1, PIM2, PIM3) that promote cell survival and proliferation. They are implicated in hematological malignancies such as acute myeloid leukemia (AML) and lymphomas. PIM kinases exert their effects by phosphorylating key proteins involved in apoptosis and cell cycle regulation .
This compound functions by simultaneously inhibiting both MNK and PIM pathways, which can lead to enhanced therapeutic efficacy compared to single-agent therapies. This dual inhibition can disrupt compensatory signaling mechanisms that often arise when one pathway is inhibited, thus providing a more robust anti-cancer effect .
Table 1: Comparison of MNK and PIM Kinase Functions
Kinase | Function | Associated Cancers |
---|---|---|
MNK1 | Phosphorylates eIF4E | Prostate cancer, lung cancer |
MNK2 | Regulates protein synthesis | Glioblastoma, breast cancer |
PIM1 | Promotes cell survival | Acute myeloid leukemia, lymphomas |
PIM2 | Inhibits apoptosis | Multiple myeloma |
Research Findings
Recent studies have demonstrated the effectiveness of this compound in preclinical models:
- Synergistic Effects : A study showed that dual inhibition of the MNK-eIF4E and PI3K/AKT pathways using this compound led to significant reductions in cell viability and migration in prostate cancer cell lines. The combination treatment resulted in enhanced cell cycle arrest compared to monotherapies .
- Molecular Docking Studies : Pharmacophore modeling and molecular docking analyses have identified several natural products as potential dual inhibitors for MNK-2 and PIM-2. These compounds exhibited favorable binding affinities, suggesting their potential as therapeutic agents when combined with this compound .
- Molecular Dynamics Simulations : Molecular dynamics simulations indicated that compounds derived from natural products maintained stable interactions with MNK-2 over time, further supporting their role as effective inhibitors alongside this compound .
Case Study 1: Prostate Cancer Treatment
In vitro experiments demonstrated that treatment with this compound significantly inhibited the growth of prostate cancer cells. The study highlighted the compound's ability to induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-xL.
Case Study 2: Acute Myeloid Leukemia
In a murine model of AML, administration of this compound resulted in prolonged survival rates compared to control groups. The compound effectively reduced leukemic cell proliferation by targeting both MNK and PIM pathways, thereby disrupting survival signals within the tumor microenvironment.
Properties
Molecular Formula |
C27H27FN6O2 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[4-[4-(4-fluoro-2-propan-2-yloxyanilino)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C27H27FN6O2/c1-17(2)36-24-15-20(28)7-8-22(24)33-26-25-23(30-16-31-26)10-9-21(32-25)18-3-5-19(6-4-18)27(35)34-13-11-29-12-14-34/h3-10,15-17,29H,11-14H2,1-2H3,(H,30,31,33) |
InChI Key |
FWTKVRZMQJINSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)NC2=NC=NC3=C2N=C(C=C3)C4=CC=C(C=C4)C(=O)N5CCNCC5 |
Origin of Product |
United States |
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